molecular formula C16H21NO B11742358 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one

1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one

Cat. No.: B11742358
M. Wt: 243.34 g/mol
InChI Key: YGHALIDCPMZEKO-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenyl ring substituted with a propan-2-yl group, and a conjugated penta-1,4-dien-3-one system

Preparation Methods

The synthesis of 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The phenyl ring substituted with a propan-2-yl group can be synthesized through Friedel-Crafts alkylation, where isopropyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a dimethylamino group using dimethylamine.

    Formation of the Penta-1,4-dien-3-one System: The final step involves the formation of the conjugated penta-1,4-dien-3-one system through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, where suitable nucleophiles replace the existing groups.

    Addition: The conjugated penta-1,4-dien-3-one system can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the conjugated penta-1,4-dien-3-one system can undergo redox reactions, influencing cellular processes. The phenyl ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one can be compared with other similar compounds, such as:

    1-(Dimethylamino)-5-[4-(methyl)phenyl]penta-1,4-dien-3-one: This compound has a methyl group instead of a propan-2-yl group, which may affect its chemical reactivity and biological activity.

    1-(Dimethylamino)-5-[4-(ethyl)phenyl]penta-1,4-dien-3-one: The presence of an ethyl group can influence the compound’s solubility and interaction with biological targets.

    1-(Dimethylamino)-5-[4-(tert-butyl)phenyl]penta-1,4-dien-3-one: The bulky tert-butyl group can impact the compound’s steric properties and its ability to undergo certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(dimethylamino)-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C16H21NO/c1-13(2)15-8-5-14(6-9-15)7-10-16(18)11-12-17(3)4/h5-13H,1-4H3

InChI Key

YGHALIDCPMZEKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C=CN(C)C

Origin of Product

United States

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